Lipophilicity Advantage Over the 4-Methoxyphenyl Congener: XLogP3 2.6 vs 2.1
The target compound (CAS 897618-84-7) exhibits an XLogP3 of 2.6, whereas the direct analog N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide (CAS 897618-89-2, PubChem CID 16825842) exhibits an XLogP3 of 2.1 [1][2]. The 0.5-unit higher computed log P of the m-tolyloxy derivative predicts enhanced passive membrane permeability, as each unit increase in log P typically corresponds to ~3-fold higher lipid bilayer crossing rate.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide (CAS 897618-89-2): XLogP3 2.1 |
| Quantified Difference | Δ XLogP3 = 0.5 (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm, computed 2025.09.15 release |
Why This Matters
This lipophilicity difference can influence passive membrane permeability, nonspecific protein binding, and in vivo volume of distribution, making the m-tolyloxy derivative the preferred choice when higher log P is desired within this chemical series.
- [1] PubChem Compound Summary for CID 18565426, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18565426 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary for CID 16825842, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16825842 (accessed 2026-05-09). View Source
